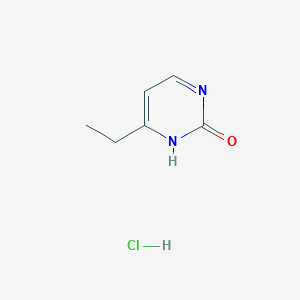

4-Ethylpyrimidin-2-ol hydrochloride

Description

4-Ethylpyrimidin-2-ol hydrochloride (CAS 856152-91-5) is a pyrimidine derivative characterized by an ethyl group at the 4-position and a hydroxyl group at the 2-position of the pyrimidine ring, with a hydrochloride salt counterion. Its molecular formula is C₆H₉ClN₂O, and it has a molecular weight of 160.60 g/mol . This compound is commercially available (e.g., from Combi-Blocks, Product ID QZ-1591) with a purity of 95% and is primarily utilized as a synthetic intermediate in pharmaceutical and chemical research. The ethyl and hydroxyl substituents confer distinct physicochemical properties, influencing solubility, stability, and reactivity.

Propriétés

IUPAC Name |

6-ethyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-2-5-3-4-7-6(9)8-5;/h3-4H,2H2,1H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKIIVPSAUYERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NC(=O)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpyrimidin-2-ol hydrochloride typically involves the reaction of ethylamine with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 4-Ethylpyrimidin-2-ol hydrochloride may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch processing. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput .

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethylpyrimidin-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce pyrimidine derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted pyrimidine compounds .

Applications De Recherche Scientifique

Organic Synthesis

4-Ethylpyrimidin-2-ol hydrochloride is widely utilized as a building block in the synthesis of various organic compounds. Its structural properties allow it to participate in multiple chemical reactions, including:

- Substitution Reactions : It can replace functional groups in existing compounds, facilitating the creation of new derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form pyrimidine N-oxides or reduction to yield derivatives with modified functional groups.

Pharmaceutical Research

In pharmaceutical sciences, 4-Ethylpyrimidin-2-ol hydrochloride has been investigated for its potential as an active pharmaceutical ingredient (API). Its applications include:

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), which plays a role in lipid metabolism and signaling pathways .

Biochemical Probes

The compound is utilized in biochemical assays to study enzyme interactions and cellular processes. For instance, it serves as a probe to investigate the biological activity of certain receptors and enzymes, helping elucidate their roles in various physiological contexts .

Case Studies

Several studies have highlighted the potential applications of 4-Ethylpyrimidin-2-ol hydrochloride:

-

Structure–Activity Relationship (SAR) Studies : Research has shown that modifications to the pyrimidine structure can enhance inhibitory potency against specific targets like NAPE-PLD. For instance, combining optimal substituents led to compounds with significantly increased activity .

- Key Finding : A lead compound termed LEI-401 demonstrated exceptional potency and was selected for further biological profiling due to its favorable pharmacokinetic properties.

- Biological Profiling : In vivo studies indicated that compounds derived from 4-Ethylpyrimidin-2-ol hydrochloride could influence emotional behaviors in animal models by modulating lipid signaling pathways .

Mécanisme D'action

The mechanism of action of 4-Ethylpyrimidin-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrimidine Derivatives

Positional Isomers and Substituent Effects

Pyrimidine derivatives with ethyl and hydroxyl groups in varying positions exhibit notable differences in properties:

Table 1: Comparison of Ethyl-Substituted Pyrimidinols

Key Findings :

Functional Group Modifications

Chlorinated Pyrimidines ()

Chlorinated analogs, such as 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine , replace the hydroxyl group with chlorine. This substitution increases lipophilicity and electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. For example, chlorine’s electronegativity may enhance stability but reduce solubility compared to hydroxyl-bearing analogs.

Complex Derivatives ()

The compound 4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-butyric acid hydrochloride (C₁₀H₁₅ClN₂O₃, MW 246.69 g/mol) incorporates a butyric acid side chain and a ketone group.

Salt Forms and Solubility

- Dihydrochloride Salts: Compounds like 2-[2-(methylamino)ethyl]pyrimidin-4-ol dihydrochloride (CAS 2155856-30-5, ) exhibit higher aqueous solubility due to additional hydrochloride counterions. However, the target compound’s single hydrochloride salt may offer a balance between solubility and crystallinity for formulation purposes.

Activité Biologique

Introduction

4-Ethylpyrimidin-2-ol hydrochloride is a pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas, including antimalarial and anti-inflammatory effects.

4-Ethylpyrimidin-2-ol hydrochloride is characterized by its pyrimidine core with an ethyl substituent at the 4-position and a hydroxyl group at the 2-position. This structure contributes to its unique reactivity and biological interactions.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 174.61 g/mol |

| CAS Number | 856152-91-5 |

| Solubility | Soluble in water |

Antimalarial Activity

Research indicates that 4-Ethylpyrimidin-2-ol hydrochloride exhibits significant antimalarial properties. It acts as a potential candidate for combating Plasmodium falciparum, the causative agent of malaria.

A study compared various pyrimidine derivatives against P. falciparum, revealing that compounds similar to 4-Ethylpyrimidin-2-ol hydrochloride showed moderate to high antimalarial activity with IC50 values ranging from 0.014 to 5.87 µg/mL, indicating its potential effectiveness against both chloroquine-sensitive and resistant strains .

Anti-inflammatory Activity

In addition to its antimalarial properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

Table 2: COX Inhibition Data

| Compound | COX-2 IC50 (µmol) | Comparison with Celecoxib (IC50) |

|---|---|---|

| 4-Ethylpyrimidin-2-ol HCl | 0.04 ± 0.02 | Equivalent |

The results suggest that 4-Ethylpyrimidin-2-ol hydrochloride possesses similar anti-inflammatory potency as celecoxib, a standard anti-inflammatory drug .

The biological activity of 4-Ethylpyrimidin-2-ol hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Interaction : It modulates enzyme activities, particularly in the pathways associated with inflammation and malaria pathogenesis.

- Receptor Binding : The compound may bind to specific receptors involved in immune response modulation, leading to reduced inflammatory responses.

Study on Antimalarial Efficacy

In a comparative study of various pyrimidine derivatives, 4-Ethylpyrimidin-2-ol hydrochloride was evaluated alongside known antimalarials. The study highlighted its effectiveness against chloroquine-resistant strains of P. falciparum, suggesting that further development could lead to new therapeutic options for malaria treatment .

Study on Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of several pyrimidine derivatives, including 4-Ethylpyrimidin-2-ol hydrochloride. The findings indicated that it significantly reduced inflammation in animal models, demonstrating its potential as an alternative or adjunct therapy for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.